

A Comparative Guide to Lenvatinib Quantification: Linearity, Accuracy, and Precision

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Compound of Interest		
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For researchers, scientists, and drug development professionals, the precise and reliable quantification of Lenvatinib is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative overview of the linearity, accuracy, and precision of common analytical methods for Lenvatinib quantification, supported by experimental data from published studies.

Performance Comparison of Analytical Methods

The quantification of Lenvatinib is predominantly achieved through two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of their performance characteristics.

Table 1: Linearity of Lenvatinib Quantification Methods



Method	Linearity Range	Correlation Coefficient (r²)	Biological Matrix	Reference
LC-MS/MS	0.50–2000 ng/mL	≥0.9968	Human Plasma	[1][2]
10.20–501.60 pg/mL	≥0.995	Human Plasma	[3][4]	
9.6–200 ng/mL	>0.997	Human Plasma	[5]	_
0.2–1000 ng/mL	Not Specified	Human Plasma	[6]	
10% to 200% of rat plasma	0.999	Rat Plasma	[7]	
HPLC-UV	10–40 μg/mL	0.9992	Bulk Drug	[8][9][10]
20–100 μg/mL	0.999	Pharmaceutical Dosage Form	[11]	
10–50 μg/mL	0.9995	Bulk Drug	[8]	
30–150 μg/mL	0.999	Bulk Drug		_
10-100 μg/ml	0.9991	Pharmaceutical Dosage Form	[12]	
UV- Spectrophotomet ry	1–5 μg/mL	Not Specified	Pharmaceutical Dosage Form	[13]

Table 2: Accuracy and Precision of Lenvatinib Quantification Methods



Method	Accuracy (% Recovery / Range)	Intra-day Precision (% RSD)	Inter-day Precision (% RSD)	Biological Matrix <i>l</i> Form	Reference
LC-MS/MS	96.3 to 109.0%	≤11.3%	≤11.3%	Human Plasma	[1][2]
95.64- 100.08%	1.06-2.42%	0.03-0.55%	Human Plasma	[3][4]	
95.8–108.3%	<6.7%	<6.7%	Human Plasma	[5]	
HPLC-UV	99.05%	Not Specified	Not Specified	Bulk Drug	[8][9][10]
98–102%	<2%	<2%	Pharmaceutic al Dosage Form	[11]	
98–102%	<0.98%	<0.98%	Bulk Drug	[8]	
100.4%	0.5% (Repeatability)	1.0% (Intermediate)	Bulk Drug	[14]	
UV- Spectrophoto metry	98–102%	<2.0%	<2.0%	Pharmaceutic al Dosage Form	[13]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline typical experimental protocols for the LC-MS/MS and HPLC-UV methods.

LC-MS/MS Method for Lenvatinib in Human Plasma

This method is highly sensitive and selective, making it suitable for therapeutic drug monitoring where low concentrations of the drug are expected.

1. Sample Preparation (Protein Precipitation):



- To a plasma sample, an internal standard (e.g., Lenvatinib-D4) is added.
- Protein precipitation is induced by adding a solvent like acetonitrile.
- The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant is collected for analysis.[1]
- 2. Chromatographic Conditions:
- Column: A reversed-phase column, such as a Synergi Fusion RP C18 or Zorbax Eclipse XDB-C18, is commonly used.[1][3]
- Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[1][3] [6]
- Flow Rate: A typical flow rate is around 0.6 mL/min.[3]
- Column Temperature: The column is often maintained at a constant temperature, for example, 50°C.[1]
- 3. Mass Spectrometric Detection:
- Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[1]
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Lenvatinib and the internal standard. For Lenvatinib, a common transition is m/z 427.10 → 370.10.[3][4]

HPLC-UV Method for Lenvatinib in Bulk Drug and Pharmaceutical Dosage Forms

This method is robust and widely used for quality control of pharmaceutical products due to its simplicity and cost-effectiveness.

1. Sample Preparation:



- A known weight of the Lenvatinib bulk drug or the contents of a capsule is dissolved in a suitable solvent, typically the mobile phase itself.
- The solution is then diluted to fall within the linear range of the method.
- 2. Chromatographic Conditions:
- Column: A C8 or C18 reversed-phase column is frequently used.[8][9][10]
- Mobile Phase: An isocratic mobile phase, often a mixture of methanol and a buffer like ammonium acetate, is used.[8][9][10] The pH may be adjusted with an acid such as orthophosphoric acid.
- Flow Rate: A standard flow rate is 1.0 mL/min.[8][9][10]
- Detection Wavelength: The UV detector is set to a wavelength where Lenvatinib shows maximum absorbance, typically around 240 nm or 301 nm.[8][10][11]

Visualizing the Workflow

To better understand the sequence of operations in a typical Lenvatinib quantification workflow, the following diagram illustrates the key steps from sample collection to data analysis.



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Caption: Experimental workflow for Lenvatinib quantification.

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